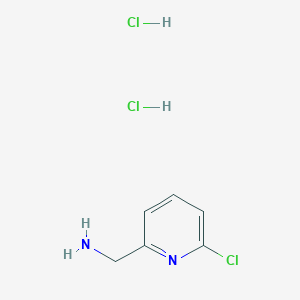(6-Chloropyridin-2-yl)methanamine dihydrochloride
CAS No.: 1557921-62-6
Cat. No.: VC7821719
Molecular Formula: C6H9Cl3N2
Molecular Weight: 215.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1557921-62-6 |
|---|---|
| Molecular Formula | C6H9Cl3N2 |
| Molecular Weight | 215.5 |
| IUPAC Name | (6-chloropyridin-2-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H7ClN2.2ClH/c7-6-3-1-2-5(4-8)9-6;;/h1-3H,4,8H2;2*1H |
| Standard InChI Key | DQVXBCFIWAORLA-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)Cl)CN.Cl.Cl |
| Canonical SMILES | C1=CC(=NC(=C1)Cl)CN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine ring substituted with a chlorine atom at the 6-position and an aminomethyl group (-CH₂NH₂) at the 2-position. The dihydrochloride salt form stabilizes the amine group, improving solubility in polar solvents .
Molecular Formula:
Molecular Weight:
Physical Properties
Key physicochemical parameters include:
| Property | Value (Dihydrochloride) | Value (Free Base) |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | Not reported |
| Boiling Point | 231.6 ± 25.0 °C | Not reported |
| Flash Point | 93.9 ± 23.2 °C | Not reported |
| Vapour Pressure (25°C) | 0.1 ± 0.5 mmHg | Not reported |
| Refractive Index | 1.572 | Not reported |
| Storage Conditions | 2–8°C | Not reported |
The dihydrochloride salt exhibits higher aqueous solubility compared to the free base due to ionic interactions, making it preferable for formulations requiring bioavailability .
Synthesis and Industrial Production
Synthetic Routes
While detailed synthetic protocols are proprietary, the general approach involves:
-
Chlorination: Introducing chlorine at the 6-position of 2-aminomethylpyridine.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .
Industrial-scale production employs advanced techniques such as continuous flow chemistry and ultra-low temperature reactions to optimize yield and purity. These methods minimize side reactions, ensuring compliance with pharmaceutical-grade standards .
Applications in Pharmaceutical Research
Drug Discovery
The compound’s pyridine scaffold is a versatile building block for:
-
Kinase Inhibitors: The chlorine atom enhances electronic interactions with ATP-binding pockets.
-
CNS Agents: The aminomethyl group facilitates blood-brain barrier penetration .
Biochemical Probes
Researchers utilize its halogenated structure to study enzyme-substrate interactions via X-ray crystallography, leveraging the chlorine atom as a heavy atom for phase determination .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
-
Personal Protective Equipment (PPE): Gloves, goggles, and respiratory protection.
-
First Aid: Immediate flushing with water upon contact with eyes or skin .
| Manufacturer | Quantity | Price (USD) | Purity |
|---|---|---|---|
| TRC | 100 mg | $60 | 95% |
| SynQuest Laboratories | 5 g | $952 | 95% |
Prices reflect the complexity of synthesis and analytical validation requirements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume